molecular formula C21H27NO2 B1254087 L-alpha-Acetyl-N,N-dinormethadol CAS No. 54276-34-5

L-alpha-Acetyl-N,N-dinormethadol

Cat. No. B1254087
CAS RN: 54276-34-5
M. Wt: 325.4 g/mol
InChI Key: FYQILXMAOLDNOY-JXFKEZNVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-alpha-Acetyl-N,N-dinormethadol is a diarylmethane.

Scientific Research Applications

Quantitative Analysis in Biological Samples

  • A method for quantitative analysis of L-alpha-Acetyl-N,N-dinormethadol (dinorLAAM), along with L-alpha-acetylmethadol (LAAM) and L-alpha-acetyl-N-normethadol (norLAAM), in human hair was developed. This method is sensitive and specific, using positive ion chemical ionization mass spectrometry. It highlights the impact of sample pretreatment methods on measured drug concentrations in hair, emphasizing the need for careful interpretation of quantitative data based on sample pretreatment conditions (Wilkins et al., 1997).

Comparative Pharmacological Studies

  • A study comparing the pharmacological effects of norLAAM, dinorLAAM, LAAM, methadone, and morphine in chronic spinal dogs demonstrated that dinorLAAM is more potent than LAAM. This research contributes to understanding the pharmacodynamic profiles of LAAM and its metabolites (Vaupel & Jasinski, 1997).

Metabolic Studies

  • Research on the metabolism of methadone and LAAM by human intestinal cytochrome P450 3A4 (CYP3A4) indicated the significant role of intestinal metabolism in the presystemic clearance and bioactivation of these compounds. This study enhances the understanding of the metabolic pathways of LAAM and its metabolites (Oda & Kharasch, 2001).

Hair Analysis for Substance Abuse Treatment

  • Another study focused on incorporating drugs used in substance abuse treatment, including LAAM and its metabolites, into pigmented and nonpigmented hair. This research provides insights into the relationship between dose, plasma concentration, hair concentration, and hair pigmentation for these compounds (Wilkins et al., 1998).

properties

CAS RN

54276-34-5

Product Name

L-alpha-Acetyl-N,N-dinormethadol

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

[(3S,6S)-6-amino-4,4-diphenylheptan-3-yl] acetate

InChI

InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3/t16-,20-/m0/s1

InChI Key

FYQILXMAOLDNOY-JXFKEZNVSA-N

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Other CAS RN

54276-34-5

synonyms

1 alpha-acetyldinormethadol
1 alpha-acetyldinormethadol maleate
1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer
1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer
1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer
dinor-LAAM
dinorLAAM
DNLAAM
l-alpha-dinoracetylmethadol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 2
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 3
Reactant of Route 3
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 4
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 5
L-alpha-Acetyl-N,N-dinormethadol
Reactant of Route 6
Reactant of Route 6
L-alpha-Acetyl-N,N-dinormethadol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.